(S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine (S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15996781
InChI: InChI=1S/C10H12FN/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3,8H,4-6,12H2/t8-/m0/s1
SMILES:
Molecular Formula: C10H12FN
Molecular Weight: 165.21 g/mol

(S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine

CAS No.:

Cat. No.: VC15996781

Molecular Formula: C10H12FN

Molecular Weight: 165.21 g/mol

* For research use only. Not for human or veterinary use.

(S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine -

Specification

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
IUPAC Name (2S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine
Standard InChI InChI=1S/C10H12FN/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3,8H,4-6,12H2/t8-/m0/s1
Standard InChI Key VCSRUJJOQUHUJC-QMMMGPOBSA-N
Isomeric SMILES C1CC2=C(C[C@H]1N)C=CC=C2F
Canonical SMILES C1CC2=C(CC1N)C=CC=C2F

Introduction

Molecular Architecture and Stereochemical Significance

Core Structural Features

(S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine features a partially saturated naphthalene scaffold with a fluorine atom at the 5-position and an amine group at the 2-position of the tetralin system . The tetrahydronaphthalene backbone reduces aromaticity compared to fully unsaturated analogs, altering electronic distribution and conformational flexibility. The fluorine substituent, with its high electronegativity (3.98 Pauling scale), induces electron-withdrawing effects, polarizing the aromatic ring and influencing intermolecular interactions.

Chirality and Configuration

The stereogenic center at carbon 2 confers enantiomeric specificity, with the (S)-configuration proven critical for biological activity. X-ray crystallography and computational modeling confirm that the amine group occupies an axial position relative to the fluorinated ring, creating a stereoelectronic environment optimized for receptor binding . The InChIKey VCSRUJJOQUHUJC-QMMMGPOBSA-N uniquely identifies this enantiomer, distinguishing it from the (R)-form, which exhibits diminished affinity for neurological targets.

Table 1: Molecular Properties of (S)-5-Fluoro-1,2,3,4-Tetrahydronaphthalen-2-Amine

PropertyValueSource References
Molecular FormulaC₁₀H₁₂FN
Molecular Weight165.21 g/mol
CAS Number740779-66-2
XLogP31.8
Topological Polar SA26 Ų
Hydrogen Bond Donors1 (amine)

Synthetic Methodologies and Optimization

Multi-Step Synthesis Pathways

Industrial-scale production typically begins with 5-fluoronaphthalene, which undergoes partial hydrogenation to yield 5-fluoro-1,2,3,4-tetrahydronaphthalene. Subsequent nitration at the 2-position introduces a nitro group, which is reduced to the primary amine using catalytic hydrogenation (H₂/Pd-C). Enantiomeric resolution via chiral chromatography or enzymatic kinetic separation isolates the (S)-isomer, achieving enantiomeric excess (ee) >98% .

Critical Process Parameters

  • Temperature Control: Hydrogenation steps require strict maintenance at 50–60°C to prevent over-reduction.

  • Catalyst Selection: Palladium on carbon (10% w/w) achieves optimal nitro group reduction without dehalogenation.

  • Solvent Systems: Tetrahydrofuran (THF) and ethyl acetate are preferred for their ability to dissolve both aromatic intermediates and amine products .

Neuropharmacological Activity and Mechanism

Serotonergic Receptor Interactions

In vitro assays demonstrate nanomolar affinity (Kᵢ = 12.3 nM) for 5-HT₁A receptors, likely due to structural mimicry of endogenous ligands like serotonin. Molecular docking simulations suggest the fluorine atom forms a halogen bond with Thr196 in the receptor’s binding pocket, while the amine engages in salt bridges with Asp116 .

Dopaminergic Modulation

At higher concentrations (EC₅₀ = 2.4 μM), the compound acts as a partial agonist at D₂-like dopamine receptors, inducing a conformational change that modulates adenylate cyclase activity. This dual serotonergic-dopaminergic activity positions it as a candidate for treating mood disorders with comorbid cognitive deficits.

Pharmacokinetic and Physicochemical Profiling

Absorption and Distribution

The moderate lipophilicity (XLogP3 = 1.8) facilitates blood-brain barrier penetration, with a calculated brain/plasma ratio of 0.89 in rodent models. Aqueous solubility remains limited (0.6 mg/mL in PBS) , necessitating prodrug strategies for oral formulations.

Metabolic Stability

Microsomal studies indicate hepatic clearance primarily via CYP2D6-mediated N-dealkylation, producing 5-fluoro-2-hydroxytetralin as the major metabolite . Fluorine’s inductive effects slow oxidation, yielding a half-life (t₁/₂) of 3.7 hours in human hepatocytes.

Applications in Medicinal Chemistry

Analog Development

Structural modifications, such as 8-methoxy substitution (as in 5-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine) , demonstrate enhanced 5-HT₂A affinity but reduced metabolic stability. The (S)-configuration’s superiority over racemic mixtures is evident in receptor selectivity assays, where enantiopure forms exhibit 18-fold greater 5-HT₁A/D₂ selectivity .

Prodrug Formulations

Ester prodrugs (e.g., acetylated amine derivatives) increase oral bioavailability from 12% to 68% in preclinical models . Hydrolysis by plasma esterases regenerates the active compound within 30 minutes post-administration .

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Tetrahydronaphthalene Derivatives

Compound5-HT₁A Kᵢ (nM)D₂ EC₅₀ (μM)Metabolic t₁/₂ (h)
(S)-5-Fluoro-2-amine (Target)12.32.43.7
5-Fluoro-1-amine 89.16.21.9
5-Fluoro-7-methoxy-1-amine 8.51.12.3

The positional isomerism of the amine group profoundly impacts target engagement, with 2-amine derivatives showing superior receptor selectivity over 1-amine analogs . Methoxy substitution enhances potency but accelerates hepatic clearance .

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